2-(((Trifluoromethyl)sulfonyl)oxy)aceticacid
Overview
Description
2-(((Trifluoromethyl)sulfonyl)oxy)acetic acid is an organic compound with the chemical formula C4H5F3O5S. It is known for its unique trifluoromethylsulfonyl group, which imparts distinct chemical properties. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Trifluoromethyl)sulfonyl)oxy)acetic acid typically involves the reaction of acetic acid derivatives with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Acetic acid derivative+Trifluoromethanesulfonic anhydride→2-(((Trifluoromethyl)sulfonyl)oxy)acetic acid
Industrial Production Methods
Industrial production of 2-(((Trifluoromethyl)sulfonyl)oxy)acetic acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2-(((Trifluoromethyl)sulfonyl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(((Trifluoromethyl)sulfonyl)oxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(((Trifluoromethyl)sulfonyl)oxy)acetic acid involves its interaction with molecular targets through its trifluoromethylsulfonyl group. This group can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, which allows the compound to modify biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: A strong acid with similar trifluoromethylsulfonyl group.
Trifluoromethylsulfonyl chloride: Used as a reagent in organic synthesis.
Trifluoromethylsulfonyl fluoride: Known for its use in biochemical studies.
Uniqueness
2-(((Trifluoromethyl)sulfonyl)oxy)acetic acid is unique due to its combination of the trifluoromethylsulfonyl group with an acetic acid backbone. This structure imparts distinct chemical reactivity and properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-(trifluoromethylsulfonyloxy)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O5S/c4-3(5,6)12(9,10)11-1-2(7)8/h1H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTRTGHYWAVNEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255025 | |
Record name | 2-[[(Trifluoromethyl)sulfonyl]oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57606-66-3 | |
Record name | 2-[[(Trifluoromethyl)sulfonyl]oxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57606-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(Trifluoromethyl)sulfonyl]oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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